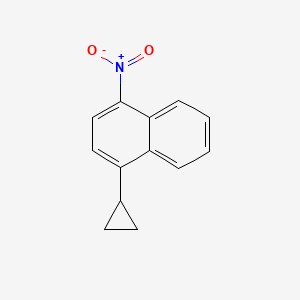

1-Cyclopropyl-4-nitronaphthalene

Descripción general

Descripción

1-Cyclopropyl-4-nitronaphthalene is an organic compound characterized by a cyclopropyl group attached to the naphthalene ring at the first position and a nitro group at the fourth position. It is a solid with a yellow crystalline appearance and has the molecular formula C13H11NO2. This compound is primarily used as an intermediate in organic synthesis reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-cyclopropylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as nickel acetate, can enhance the efficiency of the nitration process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-4-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas and Pd/C catalyst in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 1-Cyclopropyl-4-aminonaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

1-Cyclopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-cyclopropylnaphthalene using a nitrating mixture (nitric acid and sulfuric acid). The reaction is typically conducted at low temperatures (0-5°C) to ensure selectivity.

Common Reactions:

- Reduction: The nitro group can be reduced to an amino group using hydrogen in the presence of palladium on carbon (Pd/C).

- Substitution: The nitro group participates in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for creating more complex organic molecules and materials, especially in the development of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Used to synthesize derivatives for further chemical transformations. |

| Pharmaceutical Development | Acts as a precursor for drugs targeting various diseases. |

Biology

The compound's interactions with biological systems are of interest in pharmacological studies. Its nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular components.

Case Study:

Research has shown that nitroaromatic compounds like this compound can exhibit varying biological activities, including potential anti-cancer properties due to their ability to generate reactive oxygen species (ROS) .

Industrial Applications

This compound finds utility in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows it to participate in various chemical processes that are valuable in manufacturing.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also plays a role in its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- 1-Nitronaphthalene

- 2-Nitronaphthalene

- 1-Cyclopropyl-2-nitronaphthalene

Comparison: 1-Cyclopropyl-4-nitronaphthalene is unique due to the presence of both a cyclopropyl group and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming unique derivatives. Compared to 1-nitronaphthalene and 2-nitronaphthalene, the cyclopropyl group in this compound provides steric hindrance, influencing its reactivity and interaction with other molecules .

Actividad Biológica

1-Cyclopropyl-4-nitronaphthalene is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a naphthalene ring with a nitro substituent at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 201.23 g/mol. The presence of the nitro group is significant as it influences both the chemical reactivity and biological interactions of the compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation processes .

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, modulating their activity and influencing physiological responses. This receptor interaction may lead to therapeutic effects or toxicity depending on the target .

Biological Activity and Toxicity

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Similar to other nitro-substituted naphthalenes, this compound has shown cytotoxic effects in certain cellular models. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

- Pulmonary Toxicity : Drawing parallels with related compounds like naphthalene and 1-nitronaphthalene, this compound may exhibit pulmonary toxicity through metabolic activation pathways involving epoxide formation . This raises concerns regarding its safety profile in respiratory exposure scenarios.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related nitronaphthalene compounds reveal that modifications to the naphthalene structure significantly affect biological activity. Key findings include:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1-Nitronaphthalene | Nitro group | Potent cytotoxicity in lung cells |

| This compound | Cyclopropyl + Nitro | Induces apoptosis in cancer cells |

| 4-Nitrophenol | Hydroxyl group | Lower cytotoxicity compared to naphthalenes |

These findings highlight the importance of functional groups in determining the biological effects of nitronaphthalene derivatives.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant dose-dependent cytotoxic effects, with mechanisms involving oxidative stress and apoptosis pathways being implicated .

- Metabolic Activation Studies : Investigations into the metabolic pathways of this compound revealed that cytochrome P450 enzymes play a critical role in its bioactivation, leading to the formation of reactive metabolites that contribute to its cytotoxic profile .

- Toxicological Assessments : Toxicological assessments have indicated potential risks associated with exposure to this compound, particularly in occupational settings where inhalation could occur. The compound's ability to form reactive intermediates necessitates further investigation into its safety and environmental impact .

Propiedades

IUPAC Name |

1-cyclopropyl-4-nitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOXFKFUEGIWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.